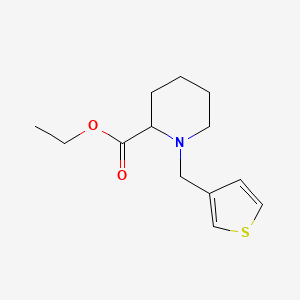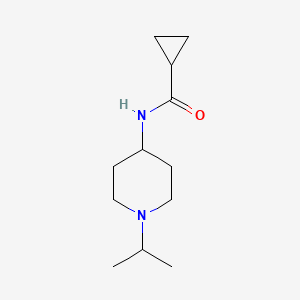
ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-thienylmethyl)-2-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as Troparil and is a member of the piperidine class of compounds. Troparil has been studied for its potential use in the treatment of a variety of medical conditions, including addiction and depression. In
Wirkmechanismus
Troparil acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine in the brain, Troparil can produce a feeling of pleasure and reward, which can be useful in the treatment of addiction and depression.
Biochemical and Physiological Effects:
Troparil has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can lead to a feeling of pleasure and reward. It has also been shown to increase the levels of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and motivation. Troparil has also been shown to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Troparil has several advantages for use in lab experiments. It has a high affinity for the dopamine transporter, which makes it useful in the study of dopamine reuptake inhibition. It also has a relatively long half-life, which makes it useful in the study of long-term effects. However, Troparil also has some limitations. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments. It also has a high potential for abuse, which can make it difficult to use in human studies.
Zukünftige Richtungen
There are several future directions for the study of Troparil. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of Troparil in human subjects, particularly in the treatment of addiction and depression. Additionally, there is potential for the development of new drugs based on the structure of Troparil, which could have improved efficacy and fewer side effects.
Conclusion:
In conclusion, Troparil is a chemical compound that has significant potential for use in the treatment of addiction and depression. Its mechanism of action as a dopamine reuptake inhibitor has been studied extensively, and it has been shown to have a variety of biochemical and physiological effects. While Troparil has some limitations for use in lab experiments, there are several future directions for research that could lead to the development of new and improved drugs based on its structure.
Synthesemethoden
The synthesis of Troparil involves a multi-step process that includes the reaction of 3-thiophenemethanol with piperidine and ethyl chloroformate. The resulting product is then purified using chromatography techniques. The synthesis method has been studied extensively, and modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Troparil has been studied for its potential use in the treatment of addiction, depression, and other medical conditions. Research has shown that Troparil has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By blocking the reuptake of dopamine, Troparil can increase the levels of dopamine in the brain, leading to a feeling of pleasure and reward. This effect has been studied in animal models and has shown promise in the treatment of addiction.
Eigenschaften
IUPAC Name |
ethyl 1-(thiophen-3-ylmethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-16-13(15)12-5-3-4-7-14(12)9-11-6-8-17-10-11/h6,8,10,12H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDSSQJGGBISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)


![2-heptyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5178501.png)
![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)

![2-{[4-(4-bromophenoxy)butyl]amino}ethanol](/img/structure/B5178525.png)
![2-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5178528.png)

![N~1~-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5178543.png)

